molecular formula C11H18N4O3S B12112756 8-Ethylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione

8-Ethylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione

Cat. No.: B12112756
M. Wt: 286.35 g/mol
InChI Key: JIVRFXJVHZEDCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Ethylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione is a useful research compound. Its molecular formula is C11H18N4O3S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
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Biological Activity

IUPAC Name

The IUPAC name for the compound is 8-Ethylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione .

Molecular Formula

The molecular formula is C12H16N4O3SC_{12}H_{16}N_4O_3S, indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.

Research indicates that compounds similar to this compound may exhibit various biological activities such as:

  • Antiviral Activity : Some purine derivatives have shown efficacy against viral infections by inhibiting viral replication.
  • Antitumor Activity : Certain derivatives have been studied for their potential to inhibit tumor growth by inducing apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in nucleotide metabolism.

Case Studies and Research Findings

  • Antiviral Properties : A study published in the Journal of Medicinal Chemistry explored various purine derivatives and their antiviral activities. The study found that modifications at the 7-position of purines significantly enhanced antiviral efficacy against certain RNA viruses .
  • Antitumor Efficacy : In vitro studies demonstrated that similar compounds were able to inhibit the proliferation of cancer cell lines. For instance, a derivative with a similar structure was tested against human leukemia cells and showed a dose-dependent reduction in cell viability .
  • Enzyme Interaction : Research indicated that modifications on the purine ring could alter binding affinities to enzymes like adenosine deaminase, which plays a crucial role in purine metabolism. This interaction may lead to increased levels of adenosine, which has various biological effects including immunomodulation .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReference
AntiviralInhibition of viral replication
AntitumorInduction of apoptosis in cancer cells
Enzyme InhibitionModulation of adenosine levels through enzyme inhibition

Properties

Molecular Formula

C11H18N4O3S

Molecular Weight

286.35 g/mol

IUPAC Name

8-ethylsulfanyl-7-(2-methoxyethyl)-3-methyl-4,5-dihydropurine-2,6-dione

InChI

InChI=1S/C11H18N4O3S/c1-4-19-11-12-8-7(15(11)5-6-18-3)9(16)13-10(17)14(8)2/h7-8H,4-6H2,1-3H3,(H,13,16,17)

InChI Key

JIVRFXJVHZEDCL-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC2C(N1CCOC)C(=O)NC(=O)N2C

Origin of Product

United States

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